molecular formula C16H15N5OS B2665705 N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286705-92-7

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2665705
CAS RN: 1286705-92-7
M. Wt: 325.39
InChI Key: HDYDZUCOXCUZRL-UHFFFAOYSA-N
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Description

“N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a chemical compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, which are structurally similar to the compound , has been achieved by the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids . The catalytic activity of H3PMo12O40 and H3PW12O40 was found to be lower than that of H5PV2Mo10O40 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in each ring . The compound also contains a benzyl group and an acetamide group attached to the pyrimido[4,5-d]pyrimidine core .


Chemical Reactions Analysis

The reactions involved in the synthesis of these types of compounds typically proceed in a one-pot multicomponent step . The products are obtained in excellent yields .


Physical And Chemical Properties Analysis

The compound forms white crystals with a melting point of 178–179 °C . The IR spectrum of a similar compound contained a C=O absorption band at 1,678 cm−1 .

properties

IUPAC Name

N-benzyl-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-17-8-13-15(21-11)19-10-20-16(13)23-9-14(22)18-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDZUCOXCUZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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